molecular formula C10H14IN3O B1460581 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide CAS No. 2222511-86-4

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B1460581
CAS No.: 2222511-86-4
M. Wt: 319.14 g/mol
InChI Key: HLVSIHVAVDLIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with dimethylamino, iodo, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative, followed by selective iodination and subsequent functional group transformations to introduce the dimethylamino and carboxamide groups. The reaction conditions often involve the use of strong bases, iodinating agents, and protecting groups to ensure selective functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, N-oxides, and various coupled products depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodo group can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN3O/c1-5-7(9(12)15)10(14(3)4)13-6(2)8(5)11/h1-4H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVSIHVAVDLIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)C)N(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 2
2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 3
2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 4
2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 6
2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide

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